N-Fmoc-4-iodo-L-phenylalanine

Peptide Cross-Coupling Palladium Catalysis Biaryl Synthesis

Standard Fmoc-Phe(4-Br)-OH fails in palladium cross-couplings, blocking peptide diversification. This para-iodo analog enables: • On-resin Suzuki-Miyaura biaryl library synthesis (single-step from resin) • Direct [I-125]/[I-131] radiolabeling for SPECT/PET tracers • Mild Sonogashira macrocyclic stapling for α-helical stabilization BenchChem supplies ≥98% purity, Fmoc integrity verified, for SPPS workflows.

Molecular Formula C24H20INO4
Molecular Weight 513.3 g/mol
Cat. No. B12816403
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Fmoc-4-iodo-L-phenylalanine
Molecular FormulaC24H20INO4
Molecular Weight513.3 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)I)C(=O)O
InChIInChI=1S/C24H20INO4/c25-16-11-9-15(10-12-16)13-22(23(27)28)26-24(29)30-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-12,21-22H,13-14H2,(H,26,29)(H,27,28)
InChIKeyLXOXXTQKKRJNNB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Fmoc-4-iodo-L-phenylalanine Overview


N-Fmoc-4-iodo-L-phenylalanine (CAS 82565-68-2), also known as Fmoc-Phe(4-I)-OH, is a synthetically modified, non‑proteinogenic L‑phenylalanine derivative. The compound integrates the standard fluorenylmethoxycarbonyl (Fmoc) amine‑protecting group, essential for controlled solid‑phase peptide synthesis (SPPS) , with a para‑iodo substituent on its aromatic side chain . This para‑iodo functionality acts as a versatile synthetic handle, enabling post‑synthetic modifications such as palladium‑catalyzed cross‑coupling reactions (e.g., Suzuki‑Miyaura, Sonogashira) [1] and facilitates the incorporation of radioisotopes for nuclear imaging applications . The compound’s dual functionality—standard peptide backbone construction combined with a reactive aryl halide for late‑stage functionalization—positions it as a critical building block in modern peptide‑based drug discovery and radiopharmaceutical development.

Fmoc-protected amino acid for standard SPPS protocols
para-iodo handle enables late-stage diversification (cross-couplings)
Direct precursor for radioiodinated peptide tracers (I-125, I-131)

Why N-Fmoc-4-iodo-L-phenylalanine Cannot Be Replaced


Generic substitution of N-Fmoc-4-iodo-L-phenylalanine with other Fmoc-protected halogenated phenylalanine derivatives (e.g., 4‑bromo‑, 4‑chloro‑) or non‑halogenated phenylalanine is precluded by the compound's unique, application‑critical reactivity profile. The aryl‑iodide bond’s inherent lability compared to aryl‑bromides or aryl‑chlorides is a fundamental requirement for efficient palladium‑catalyzed cross‑coupling reactions, as demonstrated by the failure of Fmoc‑Phe(4‑Br)‑OH to yield significant Suzuki‑Miyaura coupling products under analogous conditions [1]. Furthermore, the para‑iodo substituent is the sole viable precursor for direct, high‑yield radioiodination with isotopes such as iodine‑125 or iodine‑131, a transformative property not shared by its bromo or chloro counterparts, which are incompatible with standard electrophilic radioiodination protocols . These performance gaps are quantifiable and directly impact synthetic strategy and final product utility, making analog substitution a high‑risk, yield‑compromising, or outright non‑functional alternative.

Aryl bromide analog may not yield productive Suzuki coupling; reported negligible product formation under comparable conditions.
Non-iodinated phenylalanine derivatives cannot undergo direct electrophilic radioiodination; alternative labeling routes may be required.
Bromo analogs show insufficient reactivity for on-resin Sonogashira stapling; iodo functionality may be essential for efficient macrocyclization.

Evidence-Based Advantages of N-Fmoc-4-iodo-L-phenylalanine


Suzuki-Miyaura Cross-Coupling: Iodo vs. Bromo

The 4-iodo substituent of N-Fmoc-4-iodo-L-phenylalanine is essential for achieving productive Suzuki-Miyaura cross-coupling on the Fmoc-protected scaffold. Direct comparison reveals that Fmoc-Phe(4-Br)-OH fails to deliver synthetically useful yields under identical palladium-catalyzed conditions, rendering the iodo derivative the only viable Fmoc-protected monomer for on-resin biaryl formation [1].

Suzuki Coupling
Head-to-head
Iodo: productive coupling
Bromo: negligible product
Iodo required for efficient on-resin biaryl synthesis
Reported under nonaqueous Pd conditions
Peptide Cross-Coupling Palladium Catalysis Biaryl Synthesis

Radiolabeling: Iodo vs. Non-Iodinated Analogs

The para-iodo substituent of N-Fmoc-4-iodo-L-phenylalanine enables direct radioiodination with isotopes such as I-125 or I-131, a capability absent in Fmoc-protected phenylalanine (Phe) or 4-chloro/bromo analogs . This functional difference is absolute: non-iodinated analogs require complete resynthesis or alternative, often less efficient, prosthetic group approaches for radiolabeling .

Radiolabeling
Class-level inference
Iodo: direct radioiodination possible
Non-iodo: not feasible
Enables direct PET/SPECT tracer preparation
Verify with specific radioiodination protocol
Radiopharmaceuticals PET Imaging SPECT Radioiodination

Sonogashira Coupling for Peptide Stapling

In the context of on-resin peptide stapling, the 4-iodophenylalanine residue (PhI) serves as the specific aryl iodide partner in a Sonogashira cross-coupling reaction with an alkyne-containing residue (TyP) [1]. This method, which yields stapled peptides with enhanced α‑helicity compared to linear controls, requires the iodo functionality; bromo analogs exhibit insufficient reactivity for efficient on‑resin macrocyclization under mild conditions compatible with peptide integrity [1].

Peptide Stapling
Class-level inference
Iodo: efficient stapling, enhanced α-helicity
Bromo: insufficient reactivity
Supports mild on-resin macrocyclization
Conformational effect confirmed by CD spectroscopy
Peptide Stapling Macrocyclization Sonogashira Coupling

Solubility Profile

N-Fmoc-4-iodo-L-phenylalanine exhibits a defined solubility of 62 mg/mL in DMSO with ultrasonication . This parameter is critical for preparing stock solutions for automated SPPS, and its specification allows for direct comparison with other Fmoc-amino acids to predict and avoid precipitation issues during synthesis.

Solubility Profile
Supporting evidence
62 mg/mL in DMSO
Informs stock solution preparation for SPPS
Ultrasonication aid; verify under your conditions
Solubility Peptide Synthesis Formulation

Key Applications of N-Fmoc-4-iodo-L-phenylalanine


Biaryl Peptide Libraries via Suzuki-Miyaura Coupling

In this application, N-Fmoc-4-iodo-L-phenylalanine is incorporated into a peptide chain during standard Fmoc-SPPS. After chain elongation, the resin-bound peptide bearing the 4-iodophenylalanine residue is subjected to a nonaqueous Suzuki-Miyaura cross-coupling reaction with an aryl or heteroaryl boronic acid [1]. This single-step transformation directly yields a diverse library of biaryl-containing peptides, which can then be cleaved and screened for biological activity. The exclusive viability of the iodo derivative for this on-resin transformation, contrasted with the failure of the bromo analog [2], makes N-Fmoc-4-iodo-L-phenylalanine the only choice for this efficient diversification strategy.

Radiolabeled Peptide Tracers for PET/SPECT Imaging

Peptides synthesized with N-Fmoc-4-iodo-L-phenylalanine can be deprotected and cleaved from the resin to yield a peptide bearing a free 4-iodophenylalanine residue. This peptide is then a direct substrate for radioiodination using, for example, Na[I-125] and an oxidizing agent (e.g., chloramine-T or Iodogen) . The resulting radiolabeled peptide can be used in vivo as a tracer for positron emission tomography (PET) or single-photon emission computed tomography (SPECT) to study biodistribution, receptor binding, or disease progression . This approach is not feasible with Fmoc-phenylalanine or its 4-bromo analog, which lack the requisite iodine for electrophilic substitution.

Stapled Peptides for Drug Discovery

N-Fmoc-4-iodo-L-phenylalanine is incorporated at a specific position (i) within a linear peptide sequence on solid support. A second unnatural amino acid, 4-propargyloxyphenylalanine (TyP), is incorporated at position i+4 or i+7. While still on the resin, a Sonogashira cross-coupling reaction is performed to covalently link the iodo and alkyne functionalities, forming a macrocyclic 'staple' across the peptide backbone [3]. This stapling locks the peptide into a stable α-helical conformation, as confirmed by CD spectroscopy, which typically improves proteolytic stability, cell permeability, and target binding affinity compared to the linear analog. The iodo functionality is essential for achieving this mild, on-resin cyclization.

Phosphotyrosine Mimetics for Signal Transduction

The 4-iodophenylalanine moiety serves as a precursor for the synthesis of phosphotyrosine (pTyr) mimetics. Through palladium-catalyzed cross-coupling or other transformations, the iodo group can be converted to a non-hydrolyzable phosphonate or other pTyr isostere . This allows for the creation of peptides that mimic phosphorylated protein domains but are resistant to cellular phosphatases, providing stable probes for investigating kinase signaling pathways and protein-protein interactions. The Fmoc protection ensures the modified amino acid is fully compatible with standard SPPS workflows for incorporating these mimetics into complex peptide sequences.

Application
Selection Property
Validation Focus
On-resin biaryl diversification
Aryl iodide reactivity for Pd-catalyzed coupling
Cross-coupling efficiency under nonaqueous conditions
Radiolabeled peptide tracer preparation
Direct electrophilic radioiodination capability
Radiolabeling yield and specific activity
Peptide stapling / macrocyclization
Sonogashira-compatible aryl iodide
Helicity induction and proteolytic stability
Phosphotyrosine mimetic synthesis
Precursor for non-hydrolyzable pTyr isostere
Phosphatase resistance and SH2 domain binding

Technical Documentation Hub

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16 linked technical documents
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